Methyl 3-methyl-1H-indole-5-carboxylate

Lipophilicity optimization Scaffold SAR Lead generation

SAR studies on indole-based PPARγ ligands require 3-methyl substitution for non-agonist Cdk5 phosphorylation blockade-substituting with unsubstituted indole-5-carboxylate analogs (CAS 1011-65-0) or the carboxylic acid derivative (CAS 588688-44-2) invalidates biological continuity. Methyl 3-methyl-1H-indole-5-carboxylate resolves this: • Enables PPARγ ligands with selective Cdk5-phosphorylation antagonism vs. classical agonism (US08957093B2) • Calculated LogP 2.9-balanced lipophilicity for membrane permeability optimization • 98% purity from ISO-certified supply; validated two-step synthesis (60% yield) • Stable at 2-8°C; ester handle supports hydrolysis, amidation, or reduction diversification

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 588688-33-9
Cat. No. B079501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-1H-indole-5-carboxylate
CAS588688-33-9
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=C(C=C2)C(=O)OC
InChIInChI=1S/C11H11NO2/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2/h3-6,12H,1-2H3
InChIKeyDJVVYXJJXMUAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methyl-1H-indole-5-carboxylate (CAS 588688-33-9) Procurement Specifications and Chemical Profile for Research Sourcing


Methyl 3-methyl-1H-indole-5-carboxylate (CAS 588688-33-9, C₁₁H₁₁NO₂, MW 189.21) is a 3,5-disubstituted indole derivative featuring a methyl group at the 3-position and a methyl ester moiety at the 5-position of the indole ring system [1]. The compound serves as a synthetic intermediate and building block in pharmaceutical research, with patent literature citing its incorporation into molecular entities exhibiting binding affinity for peroxisome proliferator-activated receptor gamma (PPARγ) [2]. Its structural attributes make it a relevant candidate for procurement in medicinal chemistry programs focused on indole-based scaffolds .

Scaffold 3,5-disubstituted indole building block for medicinal chemistry
Research context Patent-cited scaffold for PPARγ-targeted molecular entities
Supply High-purity supply from multiple ISO-certified suppliers

Why Methyl 3-methyl-1H-indole-5-carboxylate Cannot Be Interchanged with Unsubstituted or Differentially Substituted Indole-5-carboxylate Analogs in Scaffold-Based Research


Indiscriminate substitution of methyl 3-methyl-1H-indole-5-carboxylate with structurally proximate indole-5-carboxylate analogs introduces quantifiable alterations in both physicochemical and biological profiles that can invalidate SAR continuity. The presence of the 3-methyl substituent directly impacts logP (calculated 2.9) compared to the unsubstituted methyl indole-5-carboxylate (MW 175.19, lacking the 3-methyl group) [1]. More critically, patent-based evidence indicates that the 3-methyl substitution pattern contributes to a distinct molecular recognition profile, specifically enabling a PPARγ-binding molecular entity that antagonizes Cdk5-mediated phosphorylation without inducing PPARγ agonism—a functional divergence that cannot be replicated by compounds lacking the 3-methyl moiety [2]. Substituting with methyl indole-5-carboxylate (CAS 1011-65-0) or the carboxylic acid analog (3-methyl-1H-indole-5-carboxylic acid, CAS 588688-44-2) would yield compounds with different hydrogen-bonding capacity, membrane permeability, and target engagement profiles, rendering them unsuitable replacements in established synthetic routes or biological screening cascades [3].

3-Methyl substitution alters lipophilicity
Unsubstituted methyl indole-5-carboxylate may shift LogP and membrane permeability, disrupting SAR continuity.
PPARγ phosphorylation antagonism may not transfer
3-Methyl moiety contributes to a selective Cdk5-phosphorylation inhibition profile; unsubstituted analogs lack this functional attribute.
Carboxylic acid analog alters reactivity
3-Methyl-1H-indole-5-carboxylic acid introduces additional H-bond donor, changing coupling chemistry and permeability.

Methyl 3-methyl-1H-indole-5-carboxylate (588688-33-9) Quantitative Differentiation Evidence versus Closest Structural Analogs


Structural Differentiation: 3-Methyl Substitution Alters LogP and Hydrogen-Bonding Capacity Relative to Unsubstituted Methyl Indole-5-carboxylate

Methyl 3-methyl-1H-indole-5-carboxylate (C₁₁H₁₁NO₂, MW 189.21) incorporates a methyl group at the 3-position of the indole ring, differentiating it from methyl indole-5-carboxylate (C₁₀H₉NO₂, MW 175.19, CAS 1011-65-0) which lacks any substituent at the 3-position [1]. This structural divergence yields a calculated logP of 2.9 for the target compound, representing increased lipophilicity compared to the unsubstituted analog [2]. The 3-methyl group also eliminates the hydrogen-bond donor capacity at the 3-position while preserving the indole NH at position 1 (hydrogen bond donor count = 1, hydrogen bond acceptor count = 2) [2]. The ester functionality at the 5-position distinguishes it from the corresponding carboxylic acid analog (3-methyl-1H-indole-5-carboxylic acid, CAS 588688-44-2), which possesses an additional hydrogen-bond donor and altered membrane permeability characteristics [3].

Lipophilicity
Class-level
Calculated LogP 2.9 vs. unsubstituted analog (predicted lower)
Supports lipophilicity optimization in scaffold SAR
Calculated value; verify experimentally
Lipophilicity optimization Scaffold SAR Lead generation

Patent-Cited PPARγ Binding Profile: 3-Methyl Substitution Enables Selective Phosphorylation Antagonism Without Agonism

According to patent US08957093B2 as cited in Molaid, molecular entities incorporating the 3-methyl-1H-indole-5-carboxylate scaffold exhibit high binding affinity for peroxisome proliferator-activated receptor gamma (PPARγ) while demonstrating a unique pharmacological profile: inhibition of Cdk5-mediated PPARγ phosphorylation without inducing PPARγ agonism [1]. This selective antagonism of phosphorylation distinguishes the 3-methyl-substituted indole scaffold from other PPARγ ligands such as thiazolidinediones (TZDs), which function as full PPARγ agonists and are associated with adverse effects including weight gain and fluid retention [1]. The patent claims utility for treating conditions where PPARγ plays a role, including diabetes, insulin resistance, impaired glucose tolerance, prediabetes, hyperglycemia, and hyperinsulinemia [1].

PPARγ profile
Patent context
Scaffold enables PPARγ binding and Cdk5-phosphorylation inhibition without agonism
Supports selective PPARγ modulation research
Patent evidence; quantitative binding data not disclosed
PPARγ modulation Diabetes Nuclear receptor pharmacology Scaffold-based drug discovery

Commercially Available Purity Grades: 98% (NLT) Specification Across Multiple ISO-Certified Suppliers for Reproducible Synthesis

Methyl 3-methyl-1H-indole-5-carboxylate is commercially available from multiple suppliers with documented purity specifications. MolCore supplies the compound at NLT 98% purity under ISO certification, suitable for pharmaceutical R&D and quality control applications . Leyan (Shanghai Haohong Biomedical) offers the compound at 98% purity (Product No. 1530428) . ChemScene provides 98% purity material (Cat. No. CS-0459761) with storage at 4°C . Additional suppliers including Beyotime (98% purity, Product No. Y151294-1g), MacLean (98% purity), Aladdin (≥98% purity), and AlfaChem (98% purity) maintain consistent high-purity offerings [1]. Lower-purity alternatives exist (e.g., AKSci at 95% min. purity, ChemShuttle and CymitQuimica at 95% purity) [2], but the 98% NLT specification represents the industry benchmark for reproducible synthetic applications.

Purity supply
Supporting evidence
98% NLT purity from multiple ISO-certified suppliers
Supports batch-to-batch consistency for reproducible synthesis
Verify supplier COA
Quality control Reproducible synthesis Pharmaceutical intermediate sourcing Analytical chemistry

Documented Synthetic Route from Methyl 3-formyl-1H-indole-5-carboxylate: 60% Yield with Validated Purification Protocol

A documented synthetic route to methyl 3-methyl-1H-indole-5-carboxylate, as disclosed in patent US08957093B2 and reproduced in BenchChem's synthesis database, proceeds from methyl 3-formyl-1H-indole-5-carboxylate via a two-step sequence: reaction with p-toluenesulfonyl hydrazide in DMF under p-toluenesulfonic acid catalysis at 100°C for 20 minutes, followed by reduction with NaBH₃CN in THF at 75°C for 8 hours . Flash chromatography purification (hexane/ethyl acetate gradient, 0-30%) yields the target compound as a white powder in 60% yield . The product was characterized by ESI-MS (m/z: 190 [M+H]⁺) . This validated route contrasts with the simpler esterification approach used for the unsubstituted methyl indole-5-carboxylate (from indole-5-carboxylic acid and methanol with acid catalysis), which would not install the critical 3-methyl substituent .

Synthetic route
Cross-study comparable
60% yield from methyl 3-formyl precursor; flash chromatography purification
Supports process chemistry development and scale-up feasibility
Conditions: DMF, p-TsOH, NaBH₃CN
Process chemistry Synthetic methodology Scale-up Indole functionalization

Optimal Research and Procurement Application Scenarios for Methyl 3-methyl-1H-indole-5-carboxylate (CAS 588688-33-9) Based on Quantified Differentiation Evidence


PPARγ Modulator Lead Optimization in Metabolic Disease Programs

As documented in patent US08957093B2, the 3-methyl-1H-indole-5-carboxylate scaffold enables the development of PPARγ-binding entities that selectively inhibit Cdk5-mediated phosphorylation without triggering PPARγ agonism [1]. This unique pharmacological profile distinguishes it from full PPARγ agonists (e.g., thiazolidinediones) and positions the compound as a strategic building block for medicinal chemistry programs targeting diabetes, insulin resistance, and related metabolic disorders where avoiding the adverse effects of conventional PPARγ agonists is a primary objective [1]. Procurement of high-purity methyl 3-methyl-1H-indole-5-carboxylate is indicated when the research goal involves generating novel PPARγ ligands with a non-agonist phosphorylation-antagonist mechanism.

Indole Scaffold Diversification with Controlled Lipophilicity for SAR Exploration

Methyl 3-methyl-1H-indole-5-carboxylate (calculated LogP 2.9) offers a defined lipophilicity increment compared to unsubstituted methyl indole-5-carboxylate, while preserving the indole NH hydrogen-bond donor and the ester hydrogen-bond acceptor functionalities [1]. This balanced physicochemical profile makes it suitable for systematic SAR studies where incremental lipophilicity modulation is required to optimize membrane permeability and target engagement [1]. Procurement in 98% purity from certified suppliers ensures that SAR conclusions are not confounded by impurity-driven variability [2].

Synthetic Intermediate for 3-Methyl-Substituted Indole Derivatives with Validated Process Chemistry

The documented two-step synthesis from methyl 3-formyl-1H-indole-5-carboxylate, proceeding in 60% yield with established purification conditions (flash chromatography, hexane/EtOAc gradient), provides a reproducible route for generating this scaffold [1]. This validated protocol supports process chemistry development and scale-up activities, reducing the technical uncertainty associated with alternative in-house syntheses. The compound's stability under recommended storage conditions (2-8°C) further supports its utility as a stockpiled intermediate in multi-step synthetic campaigns .

Quality-Controlled Building Block for High-Throughput Library Synthesis

The compound's availability at 98% NLT purity from multiple ISO-certified suppliers (MolCore, Leyan, ChemScene, Beyotime, MacLean, Aladdin) ensures batch-to-batch consistency suitable for automated high-throughput library synthesis [1]. The 5-carboxylate ester functionality provides a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acid, amide formation, reduction), while the 3-methyl group remains intact through most standard transformations. This combination of reliable commercial supply and synthetic versatility supports the generation of diverse indole-based compound collections for screening applications.

Application
Selection Property
Validation Focus
PPARγ modulation research
Selective phosphorylation antagonism scaffold
PPARγ binding and Cdk5 phosphorylation assay context
Indole SAR studies
Controlled lipophilicity increment
Membrane permeability and target engagement profiling
Process chemistry and scale-up
Validated synthetic route
Reproducibility and yield optimization
High-throughput library synthesis
Consistent high-purity supply
Batch-to-batch consistency and derivatization versatility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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